5-Bromo-7-chloro-1,3-dihydro-indol-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNYNHKPFHRQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 7 Chloro 1,3 Dihydro Indol 2 One
Classical Organic Synthetic Routes to 5-Bromo-7-chloro-1,3-dihydro-indol-2-one
Classical approaches to the synthesis of oxindoles often involve cyclization reactions of pre-functionalized aromatic precursors. For the target molecule, a plausible and historically significant route is the Stolle cyclization. This method involves the reaction of a 2-halo-N-arylamide with a Lewis acid to induce an intramolecular Friedel-Crafts type cyclization.
A hypothetical Stolle-type synthesis for this compound would commence with 2,4-dibromo-6-chloroaniline. This starting material would first be acylated with chloroacetyl chloride to form the corresponding α-chloroacetanilide. Subsequent treatment with a strong Lewis acid, such as aluminum chloride, would then promote the intramolecular cyclization to furnish the desired oxindole (B195798).
Table 1: Plausible Classical Synthesis via Stolle Cyclization
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 2,4-Dibromo-6-chloroaniline, Chloroacetyl chloride | Pyridine, 0 °C to rt | 2-Chloro-N-(2,4-dibromo-6-chlorophenyl)acetamide |
Note: This table represents a plausible synthetic sequence based on the principles of the Stolle cyclization. Specific yields and reaction conditions would require experimental optimization.
Another classical approach involves the reduction of a corresponding isatin (B1672199) derivative. The synthesis of 5-bromo-7-chloroisatin could be achieved through electrophilic halogenation of a suitable isatin precursor or by cyclization of a functionalized aniline (B41778) derivative. Subsequent reduction of the C3-carbonyl group, for instance using hydrazine (B178648) hydrate (B1144303) (Wolff-Kishner reduction) or catalytic hydrogenation, would yield the target oxindole.
Modern Catalytic Approaches in the Synthesis of this compound Analogues
Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions, particularly those employing palladium, for the construction of heterocyclic systems. The intramolecular Heck reaction is a powerful tool for the synthesis of oxindoles. wikipedia.org This reaction involves the palladium-catalyzed cyclization of an N-allyl-2-haloanilide.
For a 5-bromo-7-chlorooxindole analogue, a suitable precursor would be an N-allyl-2,5-dihalo-anilide. The palladium(0) catalyst would oxidatively add to the aryl-halide bond (preferentially the more reactive C-I or C-Br bond), followed by intramolecular insertion of the alkene and subsequent β-hydride elimination to form the oxindole ring system. The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity. chim.it
Table 2: Representative Palladium-Catalyzed Intramolecular Heck Reaction for Oxindole Synthesis
| Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-allyl-2-bromo-4-fluoroanilide | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 85 | chim.it |
Strategies for Stereoselective Synthesis of Chiral Derivatives from this compound
The C3 position of the oxindole ring is a common site for substitution, and the creation of a stereocenter at this position is of significant interest in medicinal chemistry. Chiral derivatives of this compound can be accessed through various asymmetric synthetic strategies.
One common approach is the asymmetric alkylation of the enolate of N-protected this compound using a chiral phase-transfer catalyst or a chiral auxiliary. Alternatively, asymmetric catalytic reactions can be employed to introduce functionality at the C3 position. For instance, the enantioselective Michael addition of various nucleophiles to a 3-ylideneoxindole derivative of this compound, catalyzed by a chiral organocatalyst or a metal complex, can provide access to a wide range of enantioenriched 3-substituted oxindoles.
Another powerful strategy is the asymmetric hydrogenation of a 3-methyleneoxindole (B167718) precursor. This reaction, often catalyzed by chiral transition metal complexes (e.g., with rhodium or iridium), can deliver the chiral 3-methyloxindole (B30408) with high enantioselectivity.
Table 3: General Strategies for Asymmetric Synthesis of Chiral Oxindole Derivatives
| Strategy | Reaction Type | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| Asymmetric Alkylation | Enolate Alkylation | Chiral Phase-Transfer Catalyst | Generation of a quaternary stereocenter |
| Organocatalytic Addition | Michael Addition | Chiral Amine or Squaramide | High enantioselectivity for C-C bond formation |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green strategies can be envisioned.
The use of alternative, more environmentally benign solvents is a key aspect of green chemistry. Replacing hazardous chlorinated solvents or dipolar aprotic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water, where feasible, can significantly improve the sustainability of the synthesis.
Microwave-assisted synthesis is another green technique that can accelerate reaction times, often leading to higher yields and reduced energy consumption. mdpi.com The application of microwave irradiation to the Stolle cyclization or palladium-catalyzed reactions could offer a more efficient route to the target molecule. organic-chemistry.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a highly sustainable approach. While specific enzymes for the direct synthesis of this compound may not be readily available, enzymatic resolutions of racemic mixtures of chiral oxindole derivatives or the use of engineered enzymes for specific transformations are emerging areas of research.
Table 4: Application of Green Chemistry Principles in Oxindole Synthesis
| Green Principle | Application | Potential Advantage |
|---|---|---|
| Use of Safer Solvents | Replacement of chlorinated solvents with ionic liquids or water | Reduced toxicity and environmental impact |
| Energy Efficiency | Microwave-assisted reactions | Faster reaction times, reduced energy consumption |
| Catalysis | Use of highly efficient and recyclable catalysts (e.g., heterogeneous catalysts) | Reduced waste, improved atom economy |
Chemical Reactivity and Transformation of the 5 Bromo 7 Chloro 1,3 Dihydro Indol 2 One Scaffold
Reactivity of the Indolone Core in 5-Bromo-7-chloro-1,3-dihydro-indol-2-one
The indolone core of this compound possesses several reactive sites, including the nitrogen atom of the lactam, the carbonyl group, and the C3-methylene position. These sites allow for a variety of chemical transformations, leading to a diverse range of derivatives.
Nitrogen Atom Reactivity, including Acyl Group Substitution and N-Alkylation
The nitrogen atom in the oxindole (B195798) ring is nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation. These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity.
N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy to modify the properties of the oxindole scaffold. Classical conditions for N-alkylation involve the use of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org For instance, the alkylation of substituted 1,3-diazaoxindoles has been achieved using methyl iodide or benzyl (B1604629) bromide in the presence of sodium hydroxide. nih.gov While specific conditions for this compound are not extensively documented, the general principles of oxindole N-alkylation are applicable. The choice of base and solvent can influence the reaction's efficiency and selectivity.
Acyl Group Substitution: The nitrogen atom can also be acylated using various acylating agents like acid chlorides or anhydrides in the presence of a base. This transformation introduces an acyl group, which can serve as a protecting group or modulate the electronic properties of the molecule.
| Reagent Class | Example Reagent | Product Type | General Conditions |
| Alkyl Halide | Methyl Iodide | N-Alkylated Oxindole | Base (e.g., NaH, NaOH), Solvent (e.g., DMF, THF) |
| Alkyl Halide | Benzyl Bromide | N-Alkylated Oxindole | Base (e.g., NaH, NaOH), Solvent (e.g., DMF, THF) |
| Acyl Halide | Acetyl Chloride | N-Acylated Oxindole | Base (e.g., Pyridine, Triethylamine) |
| Acid Anhydride | Acetic Anhydride | N-Acylated Oxindole | Base (e.g., Pyridine, Triethylamine) |
Carbonyl Group Transformations, including Complex Metal Hydride Reductions
The carbonyl group at the C-2 position of the oxindole ring is susceptible to nucleophilic attack and can be reduced to a methylene (B1212753) group or a hydroxyl group.
Complex Metal Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl of the oxindole to a methylene group, yielding the corresponding 5-bromo-7-chloro-2,3-dihydro-1H-indole. masterorganicchemistry.com This transformation removes the carbonyl functionality and significantly alters the structure and properties of the scaffold. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce the amide carbonyl but can reduce other carbonyl functionalities that might be present in derivatives. masterorganicchemistry.com
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 5-Bromo-7-chloro-2,3-dihydro-1H-indole |
| Sodium Borohydride (NaBH₄) | No reaction with the oxindole carbonyl |
C3-Methylene Reactivity and Derivatization
The C3-methylene group of the oxindole ring is activated by the adjacent carbonyl and aromatic ring, making it susceptible to various derivatization reactions. The protons at this position are acidic and can be removed by a base to form an enolate, which can then react with electrophiles.
Common derivatization reactions at the C3 position include:
Alkylation: The enolate can be alkylated with alkyl halides.
Aldol (B89426) Condensation: Reaction with aldehydes or ketones leads to the formation of 3-substituted-3-hydroxyoxindoles, which can be subsequently dehydrated.
Knoevenagel Condensation: Condensation with aldehydes in the presence of a base like piperidine (B6355638) or pyrrolidine (B122466) yields 3-ylideneoxindoles.
Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine affords 3-aminomethyloxindoles.
These reactions provide a powerful means to introduce a wide range of functional groups at the C3 position, leading to diverse and complex molecular architectures.
Reactivity of Halogen Substituents on the Aromatic Ring in this compound
The presence of both bromine and chlorine atoms on the aromatic ring of this compound opens up possibilities for selective functionalization through various metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions, including Chan-Lam Coupling and other Metal-Catalyzed Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds allows for selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with a boronic acid or ester. It is a versatile method for forming carbon-carbon bonds. By carefully selecting the catalyst and reaction conditions, it is often possible to selectively react the more labile bromide over the chloride. For instance, the Suzuki cross-coupling of 5-bromoindazoles with various boronic acids has been successfully demonstrated using a Pd(dppf)Cl₂ catalyst. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine in the presence of a palladium catalyst. Similar to the Suzuki coupling, selective amination at the 5-position (bromine) would be expected over the 7-position (chlorine).
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically with amines, alcohols, or thiols, using boronic acids as the coupling partner. organic-chemistry.org It offers a complementary method to the palladium-catalyzed reactions and often proceeds under milder conditions.
| Reaction Name | Catalyst | Coupling Partner | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium | Boronic acid/ester | C-C |
| Buchwald-Hartwig Amination | Palladium | Amine | C-N |
| Chan-Lam Coupling | Copper | Boronic acid + Amine/Alcohol | C-N / C-O |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAᵣ) on the aromatic ring of this compound is generally difficult due to the electron-rich nature of the benzene (B151609) ring. However, the presence of the electron-withdrawing carbonyl group and the halogen substituents can facilitate such reactions under certain conditions, particularly with strong nucleophiles. The reaction typically proceeds via an addition-elimination mechanism. For related compounds like 5-bromo-1,2,3-triazines, nucleophilic aromatic substitution with phenols has been reported. nih.govacs.org The relative reactivity of the halogens in SNAᵣ reactions can be influenced by the nature of the nucleophile and the reaction conditions, although typically the position ortho or para to an activating group is more susceptible.
Regioselective Halogen Exchange
Halogen exchange reactions, particularly those involving organometallic intermediates, are powerful tools for the functionalization of aryl halides. In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve regioselective transformations. Generally, the carbon-bromine bond is more susceptible to oxidative addition to a low-valent metal catalyst (like palladium or nickel) or to halogen-metal exchange with organolithium or Grignard reagents compared to the more robust carbon-chlorine bond.
This reactivity difference allows for selective functionalization at the C5 position. For instance, in a hypothetical metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, the catalyst would preferentially insert into the C-Br bond, leaving the C-Cl bond intact. This would allow for the introduction of a new carbon-carbon or carbon-heteroatom bond specifically at the C5 position.
Table 1: Hypothetical Regioselective Cross-Coupling Reactions at the C5 Position
| Reaction Type | Reagents | Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-7-chloro-1,3-dihydro-indol-2-one |
| Stille Coupling | Organostannane, Pd catalyst | 5-Alkyl/Aryl-7-chloro-1,3-dihydro-indol-2-one |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | 5-Amino-7-chloro-1,3-dihydro-indol-2-one |
The success and regioselectivity of such reactions would, of course, be dependent on the specific reaction conditions, including the choice of catalyst, ligand, solvent, and temperature.
Electrophilic Aromatic Substitution on the Benzene Moiety of this compound
The benzene ring of the this compound scaffold is deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups: the bromo, chloro, and the amide functionalities. The halogens are deactivating due to their inductive effect, while the amide group is also deactivating towards the benzene ring.
In this specific substitution pattern, the positions ortho and para to the bromine are C4 and C6. The positions ortho and para to the chlorine are C6 and C8 (which is the carbon of the heterocyclic ring). The C4 position is already occupied by a hydrogen, and the C6 position is also available. Therefore, an incoming electrophile would likely be directed to the C4 or C6 positions. However, steric hindrance from the adjacent substituents would play a significant role in determining the final regiochemical outcome. The C6 position, being ortho to both halogens, is sterically hindered. The C4 position, being ortho to the bromine and meta to the chlorine, is a more likely site for substitution, though the reaction would likely require harsh conditions and may result in a mixture of products.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reagent | Predicted Major Product |
| HNO₃/H₂SO₄ (Nitration) | 5-Bromo-7-chloro-4-nitro-1,3-dihydro-indol-2-one |
| Br₂/FeBr₃ (Bromination) | 4,5-Dibromo-7-chloro-1,3-dihydro-indol-2-one |
| SO₃/H₂SO₄ (Sulfonation) | This compound-4-sulfonic acid |
General Reactivity Patterns and Selectivity in this compound
Key Reactivity Centers:
C5-Br Bond: As discussed, this is the most likely site for initial reaction in metal-catalyzed cross-coupling reactions due to the higher reactivity of the C-Br bond compared to the C-Cl bond.
N-H Bond: The nitrogen atom of the lactam is acidic and can be deprotonated with a suitable base to form an anion. This anion can then be alkylated or acylated, providing a route to N-substituted derivatives.
C3 Methylene Group: The protons on the C3 carbon are alpha to the carbonyl group and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C3 position. However, the presence of the adjacent aromatic ring influences the acidity and reactivity of this position.
Benzene Ring: While deactivated, it can undergo electrophilic substitution under forcing conditions, with the regioselectivity dictated by the existing halogen substituents. Nucleophilic aromatic substitution is unlikely due to the presence of deactivating groups.
Derivatization and Functionalization Strategies Employing 5 Bromo 7 Chloro 1,3 Dihydro Indol 2 One As a Building Block
Construction of N-Substituted 5-Bromo-7-chloro-1,3-dihydro-indol-2-one Derivatives
The nitrogen atom of the oxindole (B195798) ring is a key position for introducing molecular diversity. Deprotonation with a suitable base generates a nucleophilic amide that can readily react with various electrophiles. This allows for the synthesis of N-alkylated, N-arylated, and N-acylated derivatives, which can significantly alter the compound's physicochemical properties.
Standard N-alkylation can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). N-arylation, a crucial transformation for creating complex structures, can be accomplished through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination are standard methods for forming this C-N bond. researchgate.netmdpi.com For instance, coupling of an oxindole with an aryl bromide or iodide using a copper iodide/N,N'-dimethylethylenediamine catalyst system has proven effective. researchgate.net Similarly, acylation with acid chlorides or anhydrides in the presence of a base provides the corresponding N-acyl derivatives, which can serve as protecting groups or as functional handles for further modification.
| Reaction Type | Typical Electrophile | Catalyst/Base System | General Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | NaH or K₂CO₃ in DMF | N-Alkyl-oxindole |
| N-Arylation | Aryl Halide (Ar-X) | CuI/Ligand or Pd Catalyst/Ligand | N-Aryl-oxindole |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine or Triethylamine | N-Acyl-oxindole |
Generation of C3-Functionalized this compound Analogues
The C3 position of the oxindole core is a nucleophilic carbon flanked by a carbonyl group and an aromatic ring, making it highly reactive. This position is central to many functionalization strategies, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of the C3-methylene group with aldehydes or ketones, typically catalyzed by a weak base like piperidine (B6355638) or pyrrolidine (B122466), to form 3-alkylidene oxindole derivatives. wikipedia.orgorganicreactions.org These products are valuable intermediates as the exocyclic double bond can undergo further reactions such as Michael additions or cycloadditions.
The reaction of this compound with various aromatic or aliphatic aldehydes would lead to a library of (E/Z)-3-alkylidene products. The stereoselectivity of this reaction can often be controlled by the choice of reaction conditions. These derivatives are of significant interest as they are found in a number of biologically active molecules. nih.gov
| Reactant 1 | Reactant 2 (Carbonyl) | Catalyst/Solvent | Product Type |
|---|---|---|---|
| 5-Bromo-7-chlorooxindole | Aromatic Aldehyde (Ar-CHO) | Piperidine / Ethanol | (E/Z)-3-Arylmethylene-5-bromo-7-chlorooxindole |
| 5-Bromo-7-chlorooxindole | Aliphatic Aldehyde (R-CHO) | Pyrrolidine / Methanol | (E/Z)-3-Alkylidene-5-bromo-7-chlorooxindole |
| 5-Bromo-7-chlorooxindole | Ketone (R-CO-R') | TiCl₄ / Pyridine | 3-Alkylidene-5-bromo-7-chlorooxindole |
Modifications at the Halogenated Positions of this compound
The presence of two different halogen atoms on the aromatic ring offers significant opportunities for selective functionalization using palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the C5 position is generally more reactive than the carbon-chlorine bond at C7 towards oxidative addition to a Palladium(0) catalyst. This differential reactivity allows for regioselective modifications.
Suzuki-Miyaura Coupling : This reaction enables the formation of a carbon-carbon bond by coupling the aryl halide with a boronic acid or ester. wikipedia.org By carefully selecting the catalyst (e.g., Pd(dppf)Cl₂) and reaction conditions, it is possible to selectively couple a variety of aryl or vinyl boronic acids at the C5-bromo position while leaving the C7-chloro position intact. nih.govnih.gov More forcing conditions might be required to react the C7-chloro position subsequently.
Sonogashira Coupling : This reaction introduces an alkyne moiety by coupling the aryl halide with a terminal alkyne, co-catalyzed by palladium and copper. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the C5-bromo position would be expected to react preferentially, yielding 5-alkynyl-7-chlorooxindoles. beilstein-journals.org
Buchwald-Hartwig Amination : This powerful method forms a carbon-nitrogen bond between the aryl halide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org Selective amination at the C5-position can be achieved, providing access to a wide range of 5-amino-7-chlorooxindole derivatives. mit.edu
| Reaction | Coupling Partner | Typical Catalyst | Expected Major Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(dppf)Cl₂ | 5-Aryl-7-chlorooxindole |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | 5-Alkynyl-7-chlorooxindole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Ligand | 5-(Dialkylamino)-7-chlorooxindole |
Multi-Component Reactions Involving the this compound Core
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.org The oxindole scaffold, often derived from isatin (B1672199), is a frequent participant in MCRs, particularly for the synthesis of spirooxindoles. beilstein-journals.orgorientjchem.org
A common MCR strategy involves the reaction of an isatin (or a pre-functionalized oxindole), an amine, and a dicarbonyl compound. beilstein-journals.orgnih.govacs.org For instance, the three-component reaction of an isatin, an arylamine, and cyclopentane-1,3-dione in acetic acid can yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org this compound, after conversion to its corresponding isatin or by direct C3-functionalization, could serve as the key component in such reactions. Another prominent example is the [3+2] cycloaddition of an in situ-generated azomethine ylide with a 3-alkylidene oxindole to construct spiro[pyrrolidine-oxindole] systems. The 5-bromo-7-chloro-3-alkylidene oxindoles, synthesized as described in section 3.2, would be ideal substrates for these powerful transformations.
Combinatorial Synthesis and Library Generation Based on this compound
The multiple reactive sites on the this compound core make it an excellent starting point for the generation of chemical libraries for high-throughput screening. researchgate.net A diversity-oriented synthesis approach can be employed by systematically varying the substituents at each reactive position.
A potential combinatorial strategy could involve:
N-Substitution : A set of diverse alkyl or aryl groups are introduced at the N1 position.
C3-Functionalization : Each N-substituted derivative is then reacted with a library of aldehydes via Knoevenagel condensation.
C5/C7-Modification : The resulting library of 3-alkylidene oxindoles is then subjected to various palladium-catalyzed cross-coupling reactions at the C5-bromo and/or C7-chloro positions.
This approach allows for the exponential generation of a large number of distinct compounds from a small set of starting materials. Such strategies have been successfully applied in the context of DNA-encoded library technology (DELT), where oxindole scaffolds are functionalized through on-DNA transformations like 1,3-dipolar cycloadditions and Claisen-Schmidt condensations to create libraries containing billions of molecules for drug discovery. rsc.orgresearchgate.net
Applications of 5 Bromo 7 Chloro 1,3 Dihydro Indol 2 One in Advanced Organic Synthesis
Role as a Privileged Heterocyclic Scaffold in Chemical Research
The oxindole (B195798) framework, of which 5-Bromo-7-chloro-1,3-dihydro-indol-2-one is a derivative, is widely recognized as a "privileged scaffold" in medicinal chemistry. This term is applied to molecular structures that are capable of binding to multiple biological targets, thus serving as a fertile ground for drug discovery. The incorporation of bromine and chlorine atoms onto this scaffold enhances its utility by providing specific points for chemical modification.
These halogen atoms can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups. This functionalization is crucial for tuning the electronic and steric properties of the molecule, which in turn can modulate its biological activity. The presence of two different halogens (bromine and chlorine) offers the potential for selective or sequential reactions, further expanding the synthetic possibilities from this single scaffold.
Precursor for Complex Molecular Architectures and Advanced Synthetic Intermediates
This compound is a valuable precursor for the construction of more complex molecules. The inherent reactivity of the oxindole ring system, particularly at the C3 position, allows for the introduction of various substituents. This position can be readily functionalized through reactions like alkylation, aldol (B89426) condensation, and Michael addition, leading to the formation of spirocyclic and other intricate three-dimensional structures.
The lactam nitrogen of the oxindole can also be a site for substitution, providing another avenue for molecular elaboration. The strategic placement of the bromo and chloro groups on the aromatic ring allows for their conversion into other functional groups, thereby serving as a linchpin in the synthesis of advanced intermediates for pharmaceuticals and materials science.
Development of Novel Organic Reagents and Catalysts Utilizing the Indolone Core
This modulation of electronic properties can be harnessed in the design of new organocatalysts. For instance, derivatives of this oxindole could be employed as chiral ligands in asymmetric catalysis, where the steric and electronic features of the molecule can influence the stereochemical outcome of a reaction. While specific examples for this particular compound are not widespread, the general principle of using halogenated indoles in catalyst design is an active area of research.
Contributions to Method Development in Organic Chemistry
The study of the reactivity of molecules like this compound contributes to the broader field of organic chemistry by providing substrates for the development of new synthetic methods. The differential reactivity of the C-Br and C-Cl bonds presents a challenge and an opportunity for developing selective cross-coupling methodologies.
Chemists can use this and similar molecules to test the efficacy and selectivity of new catalytic systems. For example, developing a catalyst that can selectively react with the C-Br bond while leaving the C-Cl bond intact (or vice versa) is a significant achievement in synthetic methodology. Such studies expand the toolbox of synthetic organic chemists, enabling more efficient and controlled synthesis of complex molecules.
Based on a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and analytical characterization of the specific compound, this compound, is not publicly available. The stringent requirement for detailed research findings, data tables, and strict adherence to the specified outline for this exact molecule cannot be met without such published data.
Information is available for related isomers, such as 5-bromo-6-chloro-1,3-dihydro-2H-indol-2-one, and other derivatives of bromo-chloro-indolinones. However, spectroscopic data is highly specific to the precise arrangement of atoms within a molecule. Therefore, data from related but structurally different compounds cannot be used to accurately describe this compound, as this would be scientifically inaccurate and speculative.
Consequently, it is not possible to generate a factually accurate article with the requested detailed research findings and data tables for each specified analytical technique for this compound. Fulfilling the request would require fabricating data, which is contrary to the principles of scientific accuracy.
Advanced Spectroscopic and Analytical Techniques for the Research of 5 Bromo 7 Chloro 1,3 Dihydro Indol 2 One
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination of Chiral Derivatives
Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. For chiral derivatives of 5-Bromo-7-chloro-1,3-dihydro-indol-2-one, these methods, particularly Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the enantiomeric excess (ee) and assigning the absolute configuration of stereoisomers.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Non-chiral molecules absorb both forms of polarized light equally, resulting in no CD signal. However, enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, leading to a characteristic CD spectrum. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, making it a powerful tool for quantifying the enantiomeric excess of a sample.
Optical Rotatory Dispersion (ORD) spectroscopy, on the other hand, measures the variation in the optical rotation of a substance with the wavelength of light. kud.ac.in As plane-polarized light passes through a chiral sample, its plane of polarization is rotated. The angle of this rotation changes with the wavelength of the light, and an ORD spectrum is a plot of this optical rotation versus wavelength. youtube.com The shape and sign of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), are characteristic of a specific enantiomer and can be used to determine its absolute configuration and purity. libretexts.org
The application of these techniques to chiral derivatives of this compound would involve synthesizing enantiomerically enriched or pure samples of these derivatives. The oxindole (B195798) core of the molecule contains a stereocenter at the C3 position when substituted with two different groups, making it a prime candidate for such analysis. The CD and ORD spectra of the individual enantiomers would be recorded to establish their characteristic spectral signatures.
For a mixture of enantiomers, the observed CD signal at a specific wavelength is a linear combination of the signals of the two enantiomers. Therefore, by measuring the CD signal of a sample with an unknown enantiomeric ratio and comparing it to the signal of a pure enantiomer, the enantiomeric excess can be accurately calculated. Similarly, the optical rotation at a given wavelength in an ORD spectrum can be used to determine the enantiomeric composition.
While specific experimental data for chiral derivatives of this compound is not available in the public domain, the principles of chiroptical spectroscopy have been successfully applied to a wide range of chiral oxindole derivatives. For instance, studies on axially chiral oxindole dimers have demonstrated pronounced chiroptical properties with high ECD signals. nih.gov Furthermore, vibrational circular dichroism (VCD) has been effectively used to distinguish between diastereomers of pentacyclic oxindole alkaloids. researchgate.net These examples underscore the utility of chiroptical methods in the stereochemical analysis of complex oxindole frameworks.
To illustrate the potential application of these techniques, a hypothetical dataset for a chiral derivative, (R)- and (S)-3-methyl-5-bromo-7-chloro-1,3-dihydro-indol-2-one, is presented below. This data represents the type of information that would be obtained from CD and ORD spectroscopic analysis and used to determine enantiomeric excess.
Interactive Data Table: Hypothetical Chiroptical Data for Enantiomers of a this compound Derivative
| Enantiomer | Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Specific Rotation [α] (deg) |
| (R)-3-methyl-5-bromo-7-chloro-1,3-dihydro-indol-2-one | CD | 254 | +15,000 | - |
| (S)-3-methyl-5-bromo-7-chloro-1,3-dihydro-indol-2-one | CD | 254 | -15,000 | - |
| (R)-3-methyl-5-bromo-7-chloro-1,3-dihydro-indol-2-one | ORD | 589 (Na D-line) | - | +120 |
| (S)-3-methyl-5-bromo-7-chloro-1,3-dihydro-indol-2-one | ORD | 589 (Na D-line) | - | -120 |
In a practical scenario, a calibration curve would be constructed by plotting the CD or ORD signal of mixtures with known enantiomeric excess. The enantiomeric excess of an unknown sample could then be determined by measuring its chiroptical response and interpolating from the calibration curve. The high sensitivity and non-destructive nature of chiroptical spectroscopy make it an invaluable tool in the research and development of chiral derivatives of this compound, particularly in the context of asymmetric synthesis and stereoselective reactions.
Computational and Theoretical Investigations of 5 Bromo 7 Chloro 1,3 Dihydro Indol 2 One
Electronic Structure and Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 5-Bromo-7-chloro-1,3-dihydro-indol-2-one. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. For halogenated oxindoles, the HOMO is typically distributed over the benzene (B151609) ring and the electron-rich nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often localized around the carbonyl group and the halogen-substituted carbon atoms, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. Theoretical studies on halogenated isatin (B1672199) derivatives have shown that the introduction of halogens can modulate these frontier orbital energies, thereby fine-tuning the molecule's reactivity. jetir.org
Charge Distribution and Molecular Electrostatic Potential (MEP): The electronegative bromine and chlorine atoms significantly influence the charge distribution across the this compound molecule. Natural Bond Orbital (NBO) analysis can quantify the charge transfer interactions within the molecule. jetir.org A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For halogenated oxindoles, MEP maps typically show negative potential (red/yellow regions) around the carbonyl oxygen and the halogen atoms, indicating areas with high electron density that are attractive to electrophiles or capable of forming hydrogen and halogen bonds. mdpi.comresearchgate.net Regions of positive potential (blue) are usually found around the N-H proton, highlighting its role as a hydrogen bond donor. mdpi.comresearchgate.net
Table 1: Illustrative Data from DFT Calculations on Halogenated Oxindoles (Note: This table presents typical values found in the literature for similar compounds and is for illustrative purposes, as specific data for this compound was not available in the searched literature.)
| Parameter | Typical Calculated Value | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 4.5 to 5.5 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.0 to 4.5 Debye | Influences solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational flexibility and intermolecular interactions of this compound over time. These simulations can reveal the preferred shapes (conformers) of the molecule and how it interacts with other molecules, including solvents or biological targets.
The oxindole (B195798) ring itself is relatively rigid, but the N-H proton and C=O oxygen are key sites for forming strong intermolecular hydrogen bonds, which heavily influence the crystal packing and solution-state behavior. mdpi.comresearchgate.net The bromine and chlorine substituents introduce the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic "σ-hole" to interact with a nucleophile. mdpi.comresearchgate.netnih.gov
MD simulations can model these interactions explicitly, providing insights into the stability of different dimeric or aggregated forms of the molecule. nih.gov For instance, simulations can quantify the strength and geometry of N-H···O hydrogen bonds and C-Br···O or C-Cl···O halogen bonds. mdpi.comresearchgate.net Computational studies on other halogenated oxindoles have used methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis to characterize and visualize these weak interactions, confirming the presence of attractive forces like Br···Br and C-H···Br contacts. mdpi.comresearchgate.net
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry provides essential tools to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and determine the activation energy, which dictates the reaction rate.
For example, reactions such as N-alkylation or electrophilic substitution on the aromatic ring can be modeled. DFT calculations can be used to locate the transition state structures for these transformations. youtube.com The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. A key validation of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com
Prediction of Spectroscopic Properties
Computational methods are increasingly used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies. These predictions can aid in the structural confirmation of newly synthesized compounds and in the interpretation of experimental spectra.
Computed NMR Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using DFT methods, often with the Gauge-Including Atomic Orbital (GIAO) approach. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. While no specific computed NMR data for this compound were found, the methodology is well-established. The electron-withdrawing effects of the bromine and chlorine atoms are expected to cause downfield shifts (higher ppm values) for the adjacent protons and carbons in the aromatic ring.
Computed Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. asianpubs.orgnih.gov The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. mdpi.comresearchgate.net For this compound, characteristic vibrational modes would include the N-H stretch, the C=O stretch, C-H bending modes, and vibrations involving the C-Br and C-Cl bonds. Theoretical studies on similar halogenated heterocyclic compounds have shown excellent correlation between calculated and experimental vibrational spectra, aiding in the definitive assignment of spectral bands. asianpubs.orgnih.govmdpi.comresearchgate.net
Table 2: Representative Predicted Vibrational Frequencies for Halogenated Heterocycles (Note: This table is illustrative, showing typical frequency ranges for key functional groups based on DFT studies of similar molecules.)
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| N-H stretch | 3300 - 3500 | Medium to Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch | 1700 - 1750 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N stretch | 1200 - 1350 | Medium |
| C-Cl stretch | 600 - 800 | Medium |
| C-Br stretch | 500 - 650 | Medium |
Computational Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For derivatives of this compound, QSAR models could be developed to predict their potential as, for example, kinase inhibitors or antimicrobial agents.
A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be a powerful approach. nih.govmdpi.com In such a study, a series of derivatives would be synthesized and their biological activity measured. The molecules would then be computationally aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated. Statistical methods are then used to build a model that relates these fields to the observed biological activity.
The resulting 3D-QSAR model can be visualized as contour maps, which highlight regions around the molecular scaffold where certain properties are predicted to enhance or diminish activity. nih.gov For instance, a map might show that a bulky, electropositive substituent at a particular position would increase potency. These models serve as a guide for designing new, more active derivatives. Numerous studies on indolinone derivatives have successfully used 3D-QSAR and molecular docking to understand structure-activity relationships and design potent enzyme inhibitors. nih.govmdpi.com
Mechanistic Studies of Reactions Involving 5 Bromo 7 Chloro 1,3 Dihydro Indol 2 One
Kinetic Analysis of Transformation Pathways
No published data is available on the kinetic analysis of reactions involving 5-Bromo-7-chloro-1,3-dihydro-indol-2-one.
Identification of Intermediates and Transition States
There are no reports on the identification or computational modeling of intermediates and transition states in reactions of this compound.
Elucidation of Catalytic Cycles for Metal-Mediated Reactions
While metal-mediated reactions are common for indole (B1671886) derivatives, specific catalytic cycles involving this compound have not been elucidated.
Investigation of Solvent and Temperature Effects on Reaction Mechanisms
The effects of solvent and temperature on the reaction mechanisms of this compound have not been documented in the scientific literature.
Isotopic Labeling Studies to Probe Reaction Mechanisms
No isotopic labeling studies have been published that would provide insight into the reaction mechanisms of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-7-chloro-1,3-dihydro-indol-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or condensation reactions. For example, bromo- and chloro-substituted indolin-2-ones can be synthesized using isatin derivatives as precursors under acidic conditions (e.g., H₂SO₄ or AlCl₃). Yield optimization requires strict control of stoichiometry, temperature (often 80–120°C), and reaction time (6–24 hours). Impurities like unsubstituted byproducts can arise from incomplete halogenation, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For NMR, characteristic signals include the lactam carbonyl (δ ~170 ppm in ¹³C NMR) and aromatic protons (δ 6.5–7.5 ppm in ¹H NMR). X-ray crystallography can resolve stereochemical ambiguities, while HPLC (C18 column, methanol/water mobile phase) ensures purity (>95%) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Indolin-2-one derivatives are known for kinase inhibition (e.g., VEGFR-2, CDKs). In vitro assays using cancer cell lines (e.g., prostate/breast carcinoma) often reveal IC₅₀ values in the micromolar range. Activity is assessed via MTT assays, cell cycle analysis (flow cytometry), and tubulin polymerization inhibition. Positive controls (e.g., SU9516) validate experimental setups .
Advanced Research Questions
Q. How do substituent modifications on the indolin-2-one core impact target selectivity in kinase inhibition?
- Methodological Answer : Structure-Activity Relationship (SAR) studies show that electron-withdrawing groups (e.g., Br, Cl) at positions 5 and 7 enhance binding to ATP pockets in kinases. For example, 6-methoxy substitution in related analogs improves anti-proliferative activity by stabilizing hydrogen bonds with kinase residues. Computational docking (AutoDock Vina) and mutagenesis studies are used to map binding interactions .
Q. What strategies resolve low solubility and bioavailability challenges during in vivo testing of this compound?
- Methodological Answer : Prodrug approaches (e.g., esterification of the lactam oxygen) or formulation with cyclodextrins enhance solubility. Pharmacokinetic studies (LC-MS/MS plasma analysis) in rodent models assess bioavailability. Co-administration with CYP450 inhibitors (e.g., ketoconazole) can mitigate rapid metabolic clearance .
Q. How do researchers address contradictory data in reported biological activities of indolin-2-one derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, serum concentration). Rigorous replication under standardized conditions (e.g., ATCC cell lines, serum-free media) is critical. Meta-analyses comparing IC₅₀ values across studies and dose-response curve normalization (e.g., GraphPad Prism) clarify inconsistencies .
Q. What advanced analytical methods detect and quantify trace impurities in synthesized this compound?
- Methodological Answer : LC-MS with electrospray ionization (ESI) identifies impurities at ppm levels. For example, propylidene side products (e.g., 3-propylidene-1,3-dihydro-indol-2-one) are monitored using MRM transitions. Quantitative ¹H NMR with internal standards (e.g., maleic acid) validates purity for preclinical batches .
Q. How are metal complexes of this compound synthesized, and what is their therapeutic potential?
- Methodological Answer : Schiff base ligands derived from indolin-2-ones (e.g., 3-hydrazono derivatives) chelate transition metals (Cu²⁺, Zn²⁺) in ethanol/water mixtures. These complexes are evaluated for enhanced anti-cancer activity via ROS generation assays (DCFH-DA probe) and mitochondrial membrane potential measurements (JC-1 dye) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
